molecular formula C31H25BrN4O3 B2555100 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide CAS No. 1796922-87-6

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide

Cat. No. B2555100
CAS RN: 1796922-87-6
M. Wt: 581.47
InChI Key: YRBWXCLQRJDZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide is a useful research compound. Its molecular formula is C31H25BrN4O3 and its molecular weight is 581.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound’s potential as an antimicrobial agent is a critical area of investigation. Researchers have synthesized novel thiazole derivatives based on this compound and evaluated their antimicrobial activity. Notably, these derivatives exhibit excellent efficacy against multidrug-resistant Gram-positive pathogens, including methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, some derivatives show favorable activity against vancomycin-resistant Enterococcus faecium .

Antifungal Properties

Exploring the compound’s antifungal properties is essential. Certain derivatives demonstrate broad-spectrum antifungal activity against drug-resistant Candida strains. For instance, compounds 9f and 14f exhibit potent antifungal effects. Moreover, ester 8f displays superior activity against Candida auris compared to fluconazole .

Structural Characterization

Researchers have characterized the structure of the compound using various techniques, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and crystallography. Understanding its molecular structure aids in predicting its behavior and interactions .

Chiral Helicene Synthesis

The compound’s unique structure may also be relevant in chiral helicene synthesis. Researchers have synthesized a configurationally stable, unsymmetrical 2,12-diaza[6]helicene, which could find applications in materials science or organic electronics. Separating enantiomers further enhances its potential .

Drug Design and Development

Finally, the compound’s intricate structure offers opportunities for drug design and development. By modifying specific functional groups, researchers can explore its potential as a scaffold for novel antimicrobial or antifungal agents. Rational design efforts may lead to more effective therapies.

properties

IUPAC Name

1-(2-bromophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrN4O3/c1-20-11-5-6-14-22(20)27(37)19-36-26-18-10-7-15-23(26)28(21-12-3-2-4-13-21)34-29(30(36)38)35-31(39)33-25-17-9-8-16-24(25)32/h2-18,29H,19H2,1H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBWXCLQRJDZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=CC=C4Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide

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